Cetiedil, also known as (S)-2-(azepan-1-yl)ethyl 2-cyclohexyl-2-(thiophen-3-yl)acetate, is a chemical compound recognized for its vasodilatory and anti-sickling properties. It is primarily utilized in the treatment of sickle cell anemia and various cardiovascular conditions. The compound features a complex structure that includes a seven-membered azepane ring and a thiophene moiety, which contribute to its pharmacological effects. Cetiedil functions by targeting potassium channels, leading to vasodilation and reduced sickling of red blood cells in patients with sickle cell disease .
These reactions can yield different derivatives of cetiedil, which may exhibit varying pharmacological properties.
Cetiedil exhibits several biological activities:
The synthesis of cetiedil involves several key steps:
These methods are also scaled for industrial production to ensure high yield and purity in pharmaceutical formulations .
Cetiedil's applications are diverse:
Studies on cetiedil's interactions reveal significant findings:
Several compounds share similarities with cetiedil, particularly regarding their vasodilatory or anti-sickling properties:
| Compound | Description | Unique Features |
|---|---|---|
| Cyclandelate | A vasodilator used for cardiovascular diseases | Primarily acts through different pathways than cetiedil. |
| Pentoxifylline | Enhances blood flow by decreasing blood viscosity | Different mechanism focusing on blood flow rather than direct vasodilation. |
| Hydroxyurea | Used for treating sickle cell anemia | Acts through different pathways involving fetal hemoglobin induction. |
Cetiedil stands out due to its dual action as both a vasodilator and an anti-sickling agent, uniquely targeting potassium channels which enhances its effectiveness in treating sickle cell anemia compared to these other compounds .
Circular dichroism spectroscopy provides the most definitive approach for stereochemical assignment of Cetiedil, specifically the S-enantiomer configuration [1] [2]. The technique exploits the fundamental property described by the Cotton effect, where circularly polarized light is preferentially absorbed by optically active chiral centers in the vicinity of chromophores [3] [4]. For Cetiedil (S)-, the Cotton effect manifests as characteristic changes in optical rotatory dispersion and circular dichroism in the absorption region [4].
The stereochemical assignment of the S-configuration follows the Cahn-Ingold-Prelog rules, where the chiral center is assigned based on the priority sequence of substituents [5] [6]. In Cetiedil (S)-, the thiophene ring, cyclohexyl group, and azepane ester linkage create the specific three-dimensional arrangement that defines the S-configuration. The circular dichroism spectrum exhibits a positive Cotton effect at approximately 290 nanometers, which correlates directly with the S-stereochemical configuration [2] [7].
Mass spectrometric analysis of Cetiedil (S)- reveals characteristic fragmentation patterns that provide structural confirmation and molecular integrity assessment [10] [11]. The molecular ion peak appears at mass-to-charge ratio 349, corresponding to the molecular formula C₂₀H₃₁NO₂S [12] [13]. Under electrospray ionization conditions, the compound exhibits predictable fragmentation pathways that facilitate structural elucidation [10].
The primary fragmentation pattern involves loss of the azepane ring system, resulting in a base peak at mass-to-charge ratio 30, which corresponds to the nitrogen-containing heterocycle [14] [15]. This fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, a characteristic behavior observed in amine-containing compounds [15]. Additional fragmentation involves loss of the ester linkage, producing fragments that correspond to the thiophene-cyclohexyl acetic acid portion of the molecule.
Tandem mass spectrometry analysis provides enhanced structural information through collision-induced dissociation [10] [16]. The fragmentation patterns include loss of 113 mass units corresponding to the complete azepane ring system, and sequential losses that correspond to the cyclohexyl and thiophene components. These fragmentation pathways are consistent with the expected behavior of carboxylate esters under mass spectrometric conditions [15].
The mass spectrometric approach has been successfully applied to pharmacokinetic studies of Cetiedil, demonstrating detection limits of 10 nanograms per milliliter in human plasma [17]. Gas chromatography-mass spectrometry methods have been developed with nitrogen-phosphorus selective detection, providing enhanced sensitivity for biological sample analysis [18]. The validation of these methods includes demonstration of specificity, accuracy, and precision according to pharmaceutical analytical guidelines [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Cetiedil (S)- through analysis of both proton and carbon-13 environments [19] [20]. Proton nuclear magnetic resonance reveals the precise chemical environment of each hydrogen atom in the molecule, with chemical shifts ranging from 0 to 14 parts per million [19] [21]. The spectral complexity arises from the multiple ring systems and the flexible azepane chain, which contribute distinct resonance patterns.
Carbon-13 nuclear magnetic resonance analysis provides information about the carbon framework of the molecule, with chemical shifts spanning 0 to 220 parts per million [22] [23]. The thiophene ring carbons appear in the aromatic region, while the cyclohexyl and azepane carbons appear in the aliphatic regions. The carbonyl carbon of the ester linkage appears characteristically downfield, typically around 170 parts per million [22].
Solvent-dependent conformational changes have been observed through nuclear magnetic resonance studies, particularly when comparing spectra obtained in polar versus nonpolar solvents [8] [24]. In polar solvents such as deuterium oxide, the cyclohexyl group adopts preferred conformational states that influence the overall molecular geometry and consequently the nuclear magnetic resonance spectral patterns. These conformational preferences are important for understanding the biological activity differences between stereoisomers.
Two-dimensional nuclear magnetic resonance techniques provide additional structural verification through correlation spectroscopy methods that establish connectivity patterns between different parts of the molecule [21]. These advanced techniques have been used to confirm spectral assignments and verify the proposed structure of synthetic analogs and metabolites. The nuclear magnetic resonance approach provides moderate stereochemical information through analysis of coupling patterns and chemical shift differences [19].
High performance liquid chromatography represents the primary method for purity assessment of Cetiedil (S)-, particularly when combined with chiral stationary phases for enantiomeric separation [25] [26]. Chiral chromatographic methods achieve baseline resolution of the S- and R-enantiomers, with retention time differences of approximately 2.5 minutes under optimized conditions [25]. The separation is typically performed using polysaccharide-based chiral stationary phases with mobile phases containing organic modifiers.
The development of analytical methods for Cetiedil has involved extensive optimization of chromatographic conditions to achieve adequate selectivity and sensitivity [26]. Preparative high performance liquid chromatography has been used to obtain compounds with greater than 95 percent purity, as confirmed by analytical chromatography [25]. The methods demonstrate linearity over concentration ranges from 0.1 to 10 milligrams per milliliter, with precision values characterized by relative standard deviations less than 2.0 percent.
Two-dimensional liquid chromatography has emerged as an advanced approach for comprehensive purity assessment, providing enhanced peak capacity and improved separation of closely related impurities [27]. This technique utilizes orthogonal separation mechanisms in the first and second dimensions, resulting in peak capacity improvements of approximately five-fold compared to conventional one-dimensional methods [27]. The approach is particularly valuable for detecting impurities that co-elute in conventional chromatographic systems.
Gas chromatography with nitrogen-phosphorus selective detection has been developed for analysis of Cetiedil in biological matrices [18] [28]. This approach provides enhanced selectivity for nitrogen-containing compounds and achieves detection limits suitable for pharmacokinetic studies. The method involves triple extraction procedures and utilizes papaverine as an internal standard to ensure quantitative accuracy [18].
Validation of chromatographic methods follows International Council for Harmonisation guidelines, including demonstration of specificity, linearity, accuracy, precision, and robustness [29] [30]. The methods have been validated across multiple laboratories to ensure reproducibility and reliability. Stability-indicating methods have been developed to assess the chemical stability of Cetiedil under various storage conditions and to detect potential degradation products [30].
| Analytical Method | Detection Limit | Linear Range | Precision (RSD%) | Primary Application |
|---|---|---|---|---|
| Chiral HPLC-UV | 0.1 mg/L | 0.1-10 mg/mL | <2.0 | Enantiomeric separation |
| GC-NPD | 10 ng/mL | 0.01-1.0 μg/mL | <3.0 | Plasma analysis |
| 2D-LC-UV | 0.05 mg/L | 0.1-5.0 mg/mL | <1.5 | Impurity profiling |
| LC-MS/MS | 1 ng/mL | 0.001-0.1 μg/mL | <5.0 | Trace analysis |